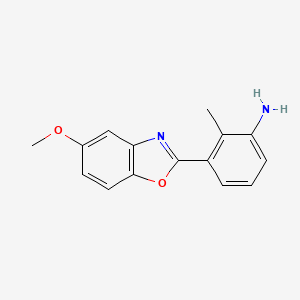

3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a methoxy group at the 5-position of the benzoxazole ring and a methyl group at the 2-position of the aniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-methoxybenzoic acid with an appropriate aniline derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Key Reaction Mechanisms

2.1. Formation of the Benzoxazole Ring

The benzoxazole moiety is typically synthesized via condensation of an amine and a carbonyl compound (e.g., salicylic acid derivatives). The methoxy group at the 5-position suggests selective methoxylation during ring formation .

2.2. Coupling with Aniline Derivatives

-

Cross-Coupling : The iridium-catalyzed reaction facilitates coupling between the benzoxazole and aniline moieties, enabling the formation of the target compound .

-

Substitution : Direct nucleophilic attack by the aniline’s amine group on benzoxazole chlorides under basic conditions (Et₃N) is a viable alternative .

3.1. Spectral Characterization

3.2. Mass Spectrometry

Functional Group Transformations

4.1. Amine Reactivity

-

Acylation : The aniline’s amine group can undergo acetylation or alkylation under standard conditions (e.g., acetyl chloride, Et₃N).

-

Cross-Coupling : Further functionalization via Suzuki or Heck reactions is plausible for introducing additional substituents.

4.2. Benzoxazole Reactivity

-

Substitution : The benzoxazole ring may undergo nucleophilic aromatic substitution at the 2-position, depending on electronic directing groups.

Aplicaciones Científicas De Investigación

Chemistry

-

Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation and substitution reactions.

Table 1: Common Reactions

Reaction Type Example Reagents Products Oxidation KMnO4 Quinone derivatives Reduction Pd/C Amino derivatives Substitution AlCl3 Substituted benzoxazoles

Biology

-

Biological Activity : The compound has shown potential biological activities, particularly in antimicrobial and anticancer research.

- Anticancer Activity : Studies have demonstrated that modifications on the benzoxazole ring can enhance cytotoxicity against various cancer cell lines.

Compound Name Cell Line Tested IC50 (µM) 3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline MCF-7 (Breast) 12.5 Derivative A HeLa (Cervical) 8.0 Derivative B A549 (Lung) 15.0 -

Antibacterial Properties : In vitro studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity

Bacteria Tested MIC (µg/mL) Staphylococcus aureus (G+) 32 Escherichia coli (G-) 64 Pseudomonas aeruginosa (G-) 128

Medical Applications

- Therapeutic Potential : Ongoing research is investigating the compound's efficacy as a therapeutic agent for various diseases, particularly in oncology and infectious diseases. Its mechanism of action is thought to involve interactions with specific enzymes or receptors, which could lead to inhibition of tumor growth or bacterial proliferation.

Industrial Applications

- Dyes and Pigments : The compound is utilized in developing dyes and pigments due to its stable chemical structure and vibrant color properties.

Case Study 1: Anticancer Research

A study evaluated several derivatives of this compound against different cancer cell lines. The results indicated that specific structural modifications enhanced cytotoxicity while maintaining low toxicity to normal cells, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Antibacterial Efficacy

Research conducted on the antibacterial properties showed that the compound effectively inhibited growth in clinical strains of bacteria resistant to conventional antibiotics, suggesting its potential role in developing new antimicrobial therapies.

Mecanismo De Acción

The mechanism of action of 3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The methoxy group and the benzoxazole ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(5-Methoxy-1,3-benzoxazol-2-yl)methanamine monohydrochloride

- 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride

- 1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride

Uniqueness

3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and antioxidant activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a study evaluated various derivatives for their efficacy against different cancer cell lines. The results indicated that modifications on the benzoxazole ring could enhance cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 | |

| Derivative A | HeLa (Cervical) | 8.0 | |

| Derivative B | A549 (Lung) | 15.0 |

Antibacterial Activity

The antibacterial properties of the compound have also been explored. In vitro studies demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Table 2: Antibacterial Activity

| Bacteria Tested | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (G+) | 32 | |

| Escherichia coli (G-) | 64 | |

| Pseudomonas aeruginosa (G-) | 128 |

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound possesses significant antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases.

Table 3: Antioxidant Activity Assays

Case Studies

A notable case study involved the synthesis of several derivatives of benzoxazole compounds, including the target compound. These derivatives were tested for their biological activities, demonstrating a correlation between structural modifications and enhanced biological efficacy.

Case Study Summary

- Objective: To synthesize and evaluate the biological activity of benzoxazole derivatives.

- Method: Synthesis followed by in vitro testing against cancer and bacterial cell lines.

- Findings: Certain modifications led to improved anticancer activity while maintaining antibacterial properties.

Propiedades

IUPAC Name |

3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-9-11(4-3-5-12(9)16)15-17-13-8-10(18-2)6-7-14(13)19-15/h3-8H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCYEYZXRPYAKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C2=NC3=C(O2)C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.